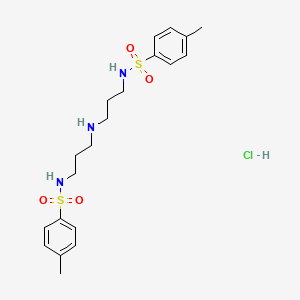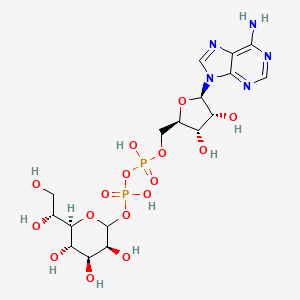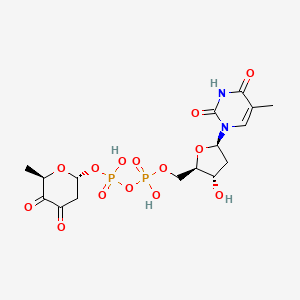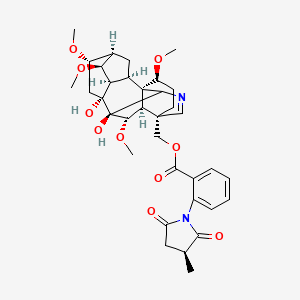
2,2',3,3',4,4',5-Heptaclorobifenilo
Descripción general
Descripción
2,2’,3,3’,4,4’,5-Heptachlorobiphenyl is a polychlorinated biphenyl (PCB) with the molecular formula C₁₂H₃Cl₇ and a molecular weight of 395.32 g/mol . This compound is one of the 209 possible PCB congeners, characterized by the presence of seven chlorine atoms attached to the biphenyl structure. PCBs were widely used in industrial applications due to their chemical stability and insulating properties but were later banned due to their environmental persistence and toxicity .
Aplicaciones Científicas De Investigación
2,2’,3,3’,4,4’,5-Heptachlorobiphenyl has been extensively studied for its environmental impact and toxicological properties. Some of its scientific research applications include:
Environmental Chemistry: Used as a reference compound in studies of PCB contamination and degradation in soil and water.
Toxicology: Investigated for its effects on human health, including endocrine disruption and carcinogenicity.
Analytical Chemistry: Employed in the development of analytical methods for detecting and quantifying PCBs in environmental samples
Análisis Bioquímico
Biochemical Properties
2,2’,3,3’,4,4’,5-Heptachlorobiphenyl plays a significant role in biochemical reactions, particularly in the activation of xenobiotic metabolizing enzymes. This compound interacts with enzymes such as cytochrome P450 (CYP1A1), which is involved in the metabolism of various xenobiotics. The interaction between 2,2’,3,3’,4,4’,5-Heptachlorobiphenyl and CYP1A1 leads to the activation of phase I and phase II detoxification pathways, resulting in the biotransformation of the compound into more water-soluble metabolites .
Cellular Effects
2,2’,3,3’,4,4’,5-Heptachlorobiphenyl has been shown to affect various cellular processes. It influences cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can disrupt calcium homeostasis and activate protein kinase C, leading to altered cellular functions. Additionally, 2,2’,3,3’,4,4’,5-Heptachlorobiphenyl can induce oxidative stress and apoptosis in cells, further impacting cellular health .
Molecular Mechanism
The molecular mechanism of 2,2’,3,3’,4,4’,5-Heptachlorobiphenyl involves its binding interactions with biomolecules and enzyme modulation. This compound binds to the aryl hydrocarbon receptor (AhR), which then translocates to the nucleus and activates the transcription of genes involved in xenobiotic metabolism. The binding of 2,2’,3,3’,4,4’,5-Heptachlorobiphenyl to AhR leads to the induction of CYP1A1 and other detoxification enzymes, facilitating its biotransformation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2’,3,3’,4,4’,5-Heptachlorobiphenyl change over time. This compound is relatively stable and resistant to degradation, leading to its persistence in biological systems. Long-term exposure to 2,2’,3,3’,4,4’,5-Heptachlorobiphenyl has been associated with chronic toxicity, including liver damage and disruption of endocrine functions .
Dosage Effects in Animal Models
The effects of 2,2’,3,3’,4,4’,5-Heptachlorobiphenyl vary with different dosages in animal models. At low doses, this compound can induce enzyme activity and promote detoxification processes. At high doses, 2,2’,3,3’,4,4’,5-Heptachlorobiphenyl can cause toxic effects, including hepatotoxicity, immunotoxicity, and neurotoxicity. These adverse effects are dose-dependent and highlight the importance of understanding the threshold levels for safe exposure .
Metabolic Pathways
2,2’,3,3’,4,4’,5-Heptachlorobiphenyl is involved in several metabolic pathways, including dechlorination, hydroxylation, and ring-opening reactions. These pathways are mediated by enzymes such as cytochrome P450, which facilitate the biotransformation of the compound into less toxic metabolites. The metabolic products of 2,2’,3,3’,4,4’,5-Heptachlorobiphenyl include low-chlorinated PCBs and chlorobenzoic acids .
Transport and Distribution
Within cells and tissues, 2,2’,3,3’,4,4’,5-Heptachlorobiphenyl is transported and distributed through interactions with transporters and binding proteins. This compound can accumulate in lipid-rich tissues, such as adipose tissue and the liver, due to its hydrophobic nature. The distribution of 2,2’,3,3’,4,4’,5-Heptachlorobiphenyl within the body is influenced by factors such as lipid content and blood flow .
Subcellular Localization
The subcellular localization of 2,2’,3,3’,4,4’,5-Heptachlorobiphenyl affects its activity and function. This compound can localize to cellular membranes and organelles, where it interacts with various biomolecules. The targeting of 2,2’,3,3’,4,4’,5-Heptachlorobiphenyl to specific compartments is influenced by post-translational modifications and binding interactions with cellular proteins .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,3,3’,4,4’,5-Heptachlorobiphenyl typically involves the chlorination of biphenyl under controlled conditions. The reaction is carried out using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃). The reaction conditions, including temperature and chlorine concentration, are carefully controlled to achieve the desired degree of chlorination .
Industrial Production Methods: Industrial production of polychlorinated biphenyls, including 2,2’,3,3’,4,4’,5-Heptachlorobiphenyl, was historically conducted through batch chlorination processes. The biphenyl substrate was exposed to chlorine gas in large reactors, and the extent of chlorination was monitored to produce specific PCB congeners. due to the environmental and health concerns associated with PCBs, their production has been discontinued .
Análisis De Reacciones Químicas
Types of Reactions: 2,2’,3,3’,4,4’,5-Heptachlorobiphenyl undergoes several types of chemical reactions, including:
Oxidation: This reaction can occur under the influence of strong oxidizing agents, leading to the formation of chlorinated benzoic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄), resulting in the dechlorination of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Sodium hydroxide (NaOH) or ammonia (NH₃) in aqueous or alcoholic solutions.
Major Products Formed:
Oxidation: Chlorinated benzoic acids.
Reduction: Partially dechlorinated biphenyls.
Substitution: Hydroxylated or aminated biphenyls.
Mecanismo De Acción
The toxic effects of 2,2’,3,3’,4,4’,5-Heptachlorobiphenyl are primarily due to its ability to interact with cellular membranes and disrupt normal cellular functions. It can bind to the aryl hydrocarbon receptor (AhR), leading to the activation of gene expression pathways involved in xenobiotic metabolism. This interaction can result in the production of reactive oxygen species (ROS) and oxidative stress, contributing to cellular damage and toxicity .
Comparación Con Compuestos Similares
2,2’,3,3’,4,4’,5-Heptachlorobiphenyl is similar to other polychlorinated biphenyls, such as:
2,2’,3,4,4’,5,5’-Heptachlorobiphenyl (PCB 180): Another heptachlorinated biphenyl with a different chlorine substitution pattern.
2,2’,3,4,4’,5’-Hexachlorobiphenyl (PCB 138): A hexachlorinated biphenyl with six chlorine atoms.
2,2’,4,4’,5,5’-Hexachlorobiphenyl (PCB 153): Another hexachlorinated biphenyl with a different chlorine substitution pattern
Uniqueness: The specific pattern of chlorine substitution in 2,2’,3,3’,4,4’,5-Heptachlorobiphenyl imparts unique chemical and toxicological properties, making it distinct from other PCB congeners. Its higher degree of chlorination contributes to its persistence in the environment and resistance to biodegradation .
Propiedades
IUPAC Name |
1,2,3,4-tetrachloro-5-(2,3,4-trichlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H3Cl7/c13-6-2-1-4(8(15)10(6)17)5-3-7(14)11(18)12(19)9(5)16/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMPWIIKNWPVWNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C2=CC(=C(C(=C2Cl)Cl)Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H3Cl7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2073481 | |
| Record name | 2,2',3,3',4,4',5-Heptachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2073481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35065-30-6 | |
| Record name | PCB 170 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35065-30-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2',3,3',4,4',5-Heptachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035065306 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2',3,3',4,4',5-Heptachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2073481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',3,3',4,4',5-heptachlorobiphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2',3,3',4,4',5-HEPTACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2I988FUS7H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-nitrobenzamide](/img/structure/B1202750.png)













